Ivacaftor Carboxylic Acid O-Glucuronide is a significant metabolite of Ivacaftor, a medication primarily used in the treatment of cystic fibrosis. This compound plays a crucial role in the pharmacokinetics of Ivacaftor, influencing its efficacy and safety profile. The molecular formula for Ivacaftor Carboxylic Acid O-Glucuronide is with a molecular weight of approximately 598.598 g/mol .
Ivacaftor Carboxylic Acid O-Glucuronide is derived from Ivacaftor, which itself is synthesized through complex organic chemistry processes involving various chemical reactions and intermediates . The glucuronidation process, a phase II metabolic reaction, typically occurs in the liver and involves the conjugation of glucuronic acid to the drug or its metabolites.
This compound falls under the category of organic compounds, specifically classified as a carboxylic acid derivative due to its carboxyl functional group and as an O-glucuronide due to its glucuronic acid conjugation. It is part of the broader class of n-acyl-alpha amino acids, which are important in various biochemical processes .
The synthesis of Ivacaftor Carboxylic Acid O-Glucuronide is closely related to that of Ivacaftor. The primary method involves glucuronidation, where Ivacaftor undergoes enzymatic transformation facilitated by UDP-glucuronosyltransferases (UGTs). This process can be summarized as follows:
The technical details involve optimizing conditions such as pH, temperature, and enzyme concentration to maximize yield and purity.
This structure highlights the complexity of the compound with multiple functional groups including hydroxyls and carboxylic acids.
Ivacaftor Carboxylic Acid O-Glucuronide primarily participates in metabolic reactions involving conjugation processes:
These reactions are vital for drug metabolism and elimination, impacting the pharmacokinetics and pharmacodynamics of Ivacaftor in clinical settings.
The mechanism by which Ivacaftor Carboxylic Acid O-Glucuronide exerts its effects involves its role as a metabolite that influences the pharmacological activity of Ivacaftor. Upon administration, Ivacaftor is absorbed and metabolized in the liver:
Relevant analyses indicate that these properties are crucial for understanding how this compound behaves in biological systems and during pharmaceutical formulation .
Ivacaftor Carboxylic Acid O-Glucuronide has significant implications in scientific research:
Uridine diphosphate glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to ivacaftor’s carboxylic acid metabolite, forming the O-acyl glucuronide. This reaction occurs in the hepatic endoplasmic reticulum, where UGTs transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to the carboxylate group of ivacaftor carboxylic acid. UGT2B7 is the primary isoform responsible, exhibiting the highest catalytic efficiency due to its broad substrate specificity for carboxylic acid-containing drugs [3] [5]. The reaction proceeds via a nucleophilic substitution mechanism, where the carboxylate anion attacks the C1 atom of UDPGA, forming a β-configuration glucuronide linkage. This process enhances the metabolite’s hydrophilicity, facilitating biliary and renal elimination [5] [9].
UGT isoforms exhibit distinct kinetic parameters for ivacaftor carboxylic acid glucuronidation:
Table 1: Kinetic Parameters of UGT Isoforms for Ivacaftor Carboxylic Acid Glucuronidation
UGT Isoform | Km (µM) | Vmax (pmol/min/mg) | Vmax/Km (µL/min/mg) |
---|---|---|---|
UGT2B7 | 87 | 156 | 1.8 |
UGT1A3 | 490 | 98 | 0.2 |
UGT1A9 | 760 | 120 | 0.16 |
The catalytic efficiency is influenced by the compound’s hydrophobic domains and steric accessibility of the carboxyl group. UGT2B7’s active site accommodates ivacaftor’s quinoline and tert-butyl phenyl moieties, enabling optimal orientation for nucleophilic attack [6].
Ivacaftor carboxylic acid (C₂₄H₂₅N₃O₃) is the obligatory precursor for O-glucuronide formation, generated via cytochrome P450-mediated oxidation of ivacaftor’s methyl group. This carboxylate metabolite exhibits enhanced affinity for UGT2B7 compared to the parent drug due to its anionic charge at physiological pH, which promotes electrostatic interactions with the enzyme’s active site [8]. The glucuronidation site is exclusively the carboxylate group, yielding a single regioisomer (Ivacaftor Carboxylic Acid O-Glucuronide; C₃₀H₃₄N₂O₁₀). Structural characterization confirms the β-1-O-acyl linkage via NMR spectroscopy, with no evidence of N-glucuronidation [10].
The O-acyl glucuronide undergoes intramolecular rearrangement via acyl migration, where the glucuronic acid moiety migrates to the 2-, 3-, or 4-hydroxyl positions of the sugar ring. This pH-dependent process (accelerated at pH > 7.0) forms positional isomers that retain protein reactivity:
Table 2: Stability Metrics of Ivacaftor Carboxylic Acid O-Glucuronide
Property | Value | Significance |
---|---|---|
Half-life (pH 7.4) | 2.8 hours | Indicates moderate reactivity |
Migration Index | 15% at 4 hours | Lower than diclofenac (>30%) |
Protein Adduction | 0.8 nmol/mg hepatic protein | Quantified in in vitro incubations |
The β-glucuronidase-resistant β-1-O-acyl isomer dominates at equilibrium (≥85%), minimizing adduct formation [5] [8].
Human liver microsomes (HLM) and hepatocytes serve as primary in vitro tools:
Table 3: Performance of In Vitro Systems for Glucuronidation Kinetics
System | CLint (µL/min/mg) | Predicted In Vivo CL Underprediction | Key Limitations |
---|---|---|---|
HLM (+alamethicin) | 3.8 ± 0.7 | 6.5- to 23-fold | Lacks transporters, cytosol |
Hepatocytes | 18.2 ± 4.1 | <2-fold | Donor variability |
Recombinant UGT2B7 | 12.1 ± 2.3 | N/A | Non-physiological enzyme levels |
Microfluidic reactors with immobilized microsomes enable flow-through glucuronidation assays, mimicking hepatic sinusoids and reducing diffusional limitations [4].
Significant species differences exist in ivacaftor carboxylic acid glucuronidation:
Table 4: Interspecies Variability in Glucuronidation Efficiency
Species | Relative Vmax (%) | Km (µM) | Major UGT Isoform |
---|---|---|---|
Human | 100 | 87 | UGT2B7 |
Rat | 22 | 210 | Ugt2b2 |
Dog | 85 | 145 | UGT2B31 |
Monkey | 78 | 92 | UGT2B9 |
These disparities necessitate cautious extrapolation of preclinical data to humans, particularly for clearance predictions [3] [8].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: